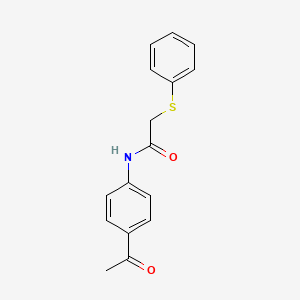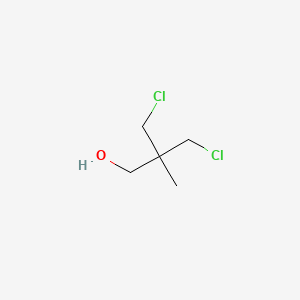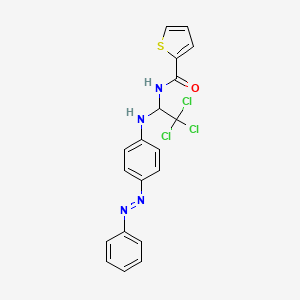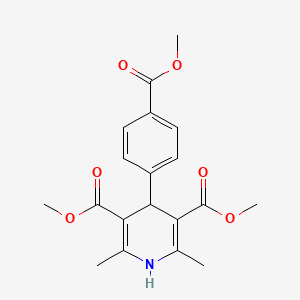![molecular formula C15H11ClN2OS B15080201 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B15080201.png)
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE is an organic compound that belongs to the class of heterocyclic compounds It contains a nicotinonitrile core substituted with a 4-chlorophenyl group, an oxoethylsulfanyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE typically involves the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction between 2-chloro-3-methylpyridine and sodium cyanide under reflux conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as potassium carbonate.
Addition of the Oxoethylsulfanyl Group: The oxoethylsulfanyl group can be added through a thiol-ene reaction between 2-mercaptoacetone and the intermediate compound obtained from the previous step.
Final Product Formation: The final product is obtained by purifying the reaction mixture through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines and Aldehydes: Formed from reduction reactions.
Halogenated or Nitrated Derivatives: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer progression.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE involves its interaction with specific molecular targets:
Protein Kinase Inhibition: The compound binds to the ATP-binding site of protein kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-6-methyl-nicotinonitrile: Lacks the oxoethylsulfanyl group, resulting in different chemical properties and biological activities.
2-(2-Oxoethylsulfanyl)-6-methyl-nicotinonitrile: Lacks the 4-chlorophenyl group, affecting its electronic properties and reactivity.
Uniqueness
2-(2-(4-CHLORO-PHENYL)-2-OXO-ETHYLSULFANYL)-6-METHYL-NICOTINONITRILE is unique due to the presence of both the 4-chlorophenyl and oxoethylsulfanyl groups, which confer distinct electronic and steric properties. These features enhance its binding affinity to molecular targets and its overall biological activity.
Eigenschaften
Molekularformel |
C15H11ClN2OS |
|---|---|
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2OS/c1-10-2-3-12(8-17)15(18-10)20-9-14(19)11-4-6-13(16)7-5-11/h2-7H,9H2,1H3 |
InChI-Schlüssel |
NAPYFXJAKDEMHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15080126.png)
![2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide](/img/structure/B15080146.png)

![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080168.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)

![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B15080188.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)

![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
